molecular formula C20H14I2N4O B12455886 2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B12455886
M. Wt: 580.2 g/mol
InChI Key: YWGUNLJGXXUQNC-UHFFFAOYSA-N
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Description

2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of a benzotriazole derivative followed by amide formation. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agents and various solvents such as acetic acid or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as UV stabilizers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. The iodine atoms may also play a role in enhancing the compound’s reactivity and binding affinity. Overall, the compound’s effects are mediated through a combination of molecular interactions and chemical modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-iodo-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
  • 2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol
  • 2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

Uniqueness

2,5-diiodo-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is unique due to the presence of two iodine atoms, which significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit enhanced biological activities and improved stability, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H14I2N4O

Molecular Weight

580.2 g/mol

IUPAC Name

2,5-diiodo-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C20H14I2N4O/c1-12-9-18-19(25-26(24-18)14-5-3-2-4-6-14)11-17(12)23-20(27)15-10-13(21)7-8-16(15)22/h2-11H,1H3,(H,23,27)

InChI Key

YWGUNLJGXXUQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=C(C=CC(=C3)I)I)C4=CC=CC=C4

Origin of Product

United States

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